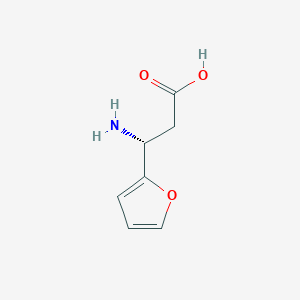
(R)-3-Amino-3-(2-furyl)-propionic acid
Übersicht
Beschreibung
“®-3-Amino-3-(2-furyl)-propionic acid” likely refers to a compound that contains an amino group (-NH2) and a carboxylic acid group (-COOH) on a 3-carbon chain, with a furyl group (a furan ring) attached to the middle carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through chemoenzymatic methods. For example, a two-step chemoenzymatic synthesis of ®-2-amino-1-(2-furyl)ethanol was developed, involving an enantioselective cyanohydrin reaction followed by sodium borohydride reduction .Molecular Structure Analysis
The molecular structure of this compound would likely include a 3-carbon chain with an amino group and a carboxylic acid group at either end, and a furan ring attached to the middle carbon .Chemical Reactions Analysis
Furan derivatives can participate in a variety of chemical reactions. For example, furfural, a furan derivative, can be oxidized to furoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, furan-2-carboxylic and 3-(2-furyl)-2-propenoic acids have specific enthalpies of combustion, formation, fusion, and sublimation .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Antibacterial Activity
®-3-Amino-3-(2-furyl)-propionic acid: exhibits promising antibacterial properties. Researchers have explored its potential as an antimicrobial agent against both gram-positive and gram-negative bacteria . Its furan-based structure contributes to its bioactivity, making it an interesting candidate for drug development. By understanding its mode of action and optimizing its derivatives, scientists aim to combat microbial resistance effectively.
Sustainable Chemical Building Units
This compound can serve as a sustainable chemical building block. Researchers have synthesized it from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid using various organocatalysts. The resulting 3-(2-furyl)acrylic acids hold promise for eco-friendly chemical synthesis .
Heterocyclic Chemistry and Synthesis
Furans, including this compound, play a crucial role in heterocyclic chemistry. Their reactivity and diverse synthetic pathways allow for the creation of novel compounds. Researchers investigate various methods to synthesize furan derivatives, expanding the toolbox for organic chemists .
Biological Activity Beyond Antibacterials
Beyond antibacterial effects, furan derivatives exhibit a wide range of biological activities. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and antiviral properties. The furan scaffold remains a versatile platform for drug discovery .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R)-3-amino-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKVKIOGYSPIMP-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)[C@@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)
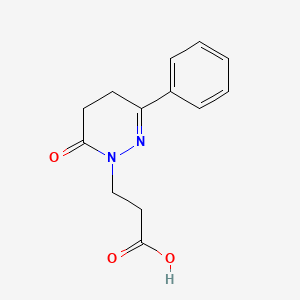
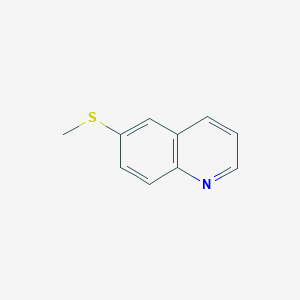
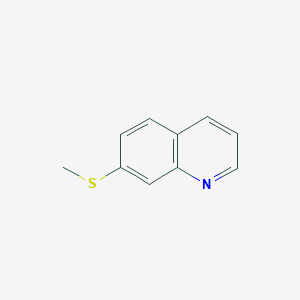
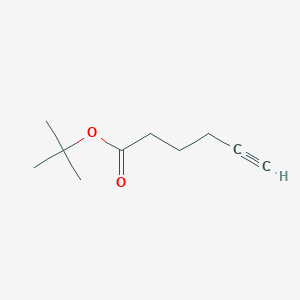


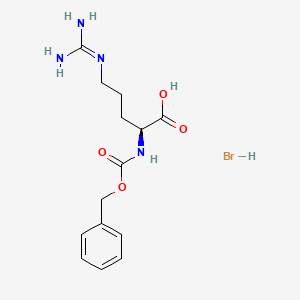
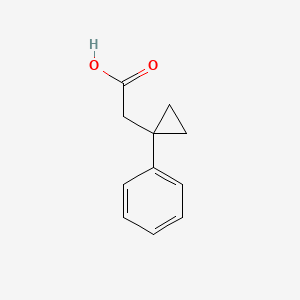
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3152388.png)

![3-[(Phenylacetyl)amino]benzoic acid](/img/structure/B3152395.png)